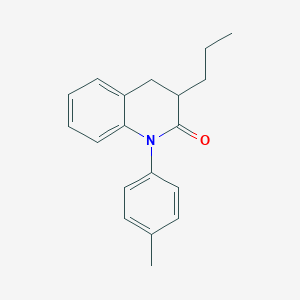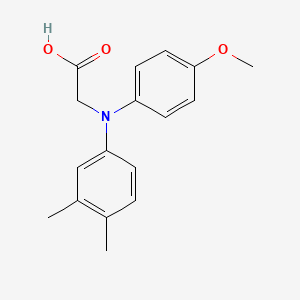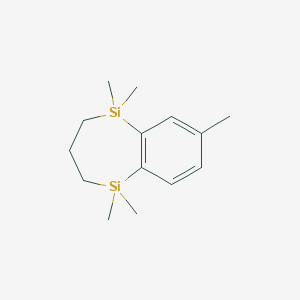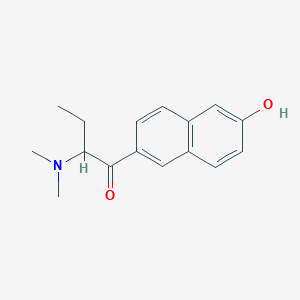
3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a quinolinone core with a propyl group at the 3-position and a p-tolyl group at the 1-position, making it a unique structure with potential pharmacological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as aniline derivatives and ketones.
Cyclization: The key step involves the cyclization of these starting materials to form the quinolinone core. This can be achieved through various methods, including acid-catalyzed cyclization or transition metal-catalyzed reactions.
Functional Group Introduction: The propyl and p-tolyl groups are introduced through alkylation and arylation reactions, respectively. These reactions often require specific reagents and conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
科学研究应用
3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Biology: It is employed in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials with specific properties.
作用机制
The mechanism of action of 3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2(1H)-quinolinone: A related compound with similar structural features but lacking the propyl and p-tolyl groups.
1-Propyl-3,4-dihydro-2(1H)-quinolinone: Similar to the target compound but without the p-tolyl group.
1-p-Tolyl-3,4-dihydro-2(1H)-quinolinone: Similar to the target compound but without the propyl group.
Uniqueness
3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of both the propyl and p-tolyl groups, which can confer distinct biological activities and properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
792122-73-7 |
|---|---|
分子式 |
C19H21NO |
分子量 |
279.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-3-propyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C19H21NO/c1-3-6-16-13-15-7-4-5-8-18(15)20(19(16)21)17-11-9-14(2)10-12-17/h4-5,7-12,16H,3,6,13H2,1-2H3 |
InChI 键 |
JBVANCVETLDQSM-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC2=CC=CC=C2N(C1=O)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
![Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14209010.png)


![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)

![N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B14209051.png)

![Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate](/img/structure/B14209059.png)
![(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal](/img/structure/B14209070.png)
